
2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, an amino group, a sulfonyl group, an indole group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The fluorobenzyl group could be introduced via a reaction with 4-fluorobenzyl chloride . The amino group could be introduced via a reaction with an appropriate amine. The sulfonyl group could be introduced via a reaction with a sulfonyl chloride. The indole group could be synthesized via a Fischer indole synthesis or similar method . The acetamide group could be introduced via a reaction with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring . The amino group would likely adopt a pyramidal geometry, while the sulfonyl group would likely be trigonal planar .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzene ring could undergo electrophilic aromatic substitution reactions . The amino group could participate in acid-base reactions, and the sulfonyl group could potentially undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Antitumor Applications
- Carbonic Anhydrase Inhibitors : Sulfonamides have been studied for their inhibition of tumor-associated isozyme carbonic anhydrase IX, suggesting potential applications as antitumor agents. Such compounds, including halogenated sulfonamides, show distinct inhibition profiles compared to other isozymes, highlighting their relevance in designing selective inhibitors for cancer therapy (Ilies et al., 2003).
- Antitumor Drugs Design : Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard aims to develop potent antitumor agents with low toxicity. Such compounds have demonstrated high antitumor activity and low toxicity in mice, presenting a viable approach to cancer treatment (Huang et al., 2001).
Synthetic and Chemical Applications
- Synthetic Applications : The study of o- and p-halobenzyl sulfones as zwitterionic synthons for preparing ortho-substituted cinnamates and biarylacetic acids, including pharmaceuticals like 4-biphenylacetic acid, showcases the chemical versatility and utility of sulfone derivatives in complex organic synthesis (Costa et al., 2002).
Antibacterial Applications
- Antibacterial Activity : Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. Compounds like 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole exhibited superior activity compared to commercial agents, indicating their potential in agricultural applications to combat plant diseases (Shi et al., 2015).
Mecanismo De Acción
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many bioactive molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound could have similar effects.
Propiedades
IUPAC Name |
2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(21-7-5-6-8-22(21)28)34(32,33)16-24(30)27-13-19-9-11-20(26)12-10-19/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLABWGIKGVJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


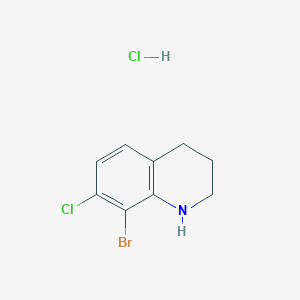

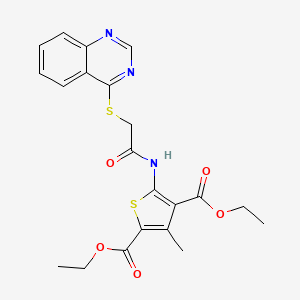
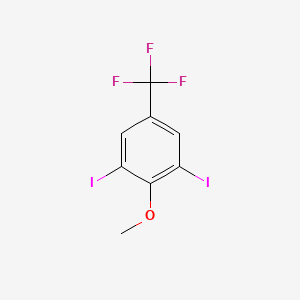
![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)
![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)
![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)
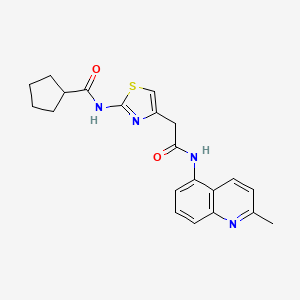
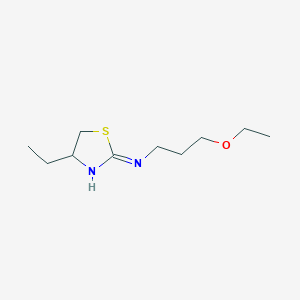

![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)
![7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B2554871.png)